5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide
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Overview
Description
5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple chloro, nitro, and sulfonyl groups, making it a valuable subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline, followed by sulfonylation with chlorosulfonic acid to yield 4-chloro-3-nitrophenylsulfonyl chloride. This intermediate is then reacted with 5-chloro-2-aminobenzamide and 2,5-dichloroaniline under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitro or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitroaniline
- 2,5-dichloroaniline
- 4-chloro-3-nitrophenylsulfonyl chloride
Uniqueness
5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H11Cl4N3O5S |
---|---|
Molecular Weight |
535.2 g/mol |
IUPAC Name |
5-chloro-2-[(4-chloro-3-nitrophenyl)sulfonylamino]-N-(2,5-dichlorophenyl)benzamide |
InChI |
InChI=1S/C19H11Cl4N3O5S/c20-10-2-6-16(13(7-10)19(27)24-17-8-11(21)1-4-14(17)22)25-32(30,31)12-3-5-15(23)18(9-12)26(28)29/h1-9,25H,(H,24,27) |
InChI Key |
ILGJOYTVNFAJKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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